N-isopropyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide
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Overview
Description
N-isopropyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide typically involves the reaction of 1-methylimidazole with isopropylamine and ethanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of 1-methylimidazole: This is prepared by the acid-catalyzed methylation of imidazole using methanol.
Reaction with Isopropylamine: The 1-methylimidazole is then reacted with isopropylamine to introduce the isopropyl group.
Sulfonation: Finally, ethanesulfonyl chloride is added to the reaction mixture to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
N-isopropyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-isopropyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A precursor in the synthesis of N-isopropyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide.
Ethanesulfonamide: Another sulfonamide derivative with similar chemical properties.
Isopropylamine: A common amine used in the synthesis of various imidazole derivatives.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazole ring structure, combined with the isopropyl and ethanesulfonamide groups, makes it a versatile compound with a wide range of applications in different fields .
Properties
Molecular Formula |
C9H17N3O2S |
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Molecular Weight |
231.32 g/mol |
IUPAC Name |
1-(1-methylimidazol-2-yl)-N-propan-2-ylethanesulfonamide |
InChI |
InChI=1S/C9H17N3O2S/c1-7(2)11-15(13,14)8(3)9-10-5-6-12(9)4/h5-8,11H,1-4H3 |
InChI Key |
IQTLUPSFMBEKHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C(C)C1=NC=CN1C |
Origin of Product |
United States |
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